![molecular formula C20H20N4O6S B2885985 methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate CAS No. 2034426-24-7](/img/structure/B2885985.png)
methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate
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Description
Methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C20H20N4O6S and its molecular weight is 444.46. The purity is usually 95%.
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Scientific Research Applications
Analogue of Pyroglutamic Acid
This compound is an analogue of (S)-pyroglutamic acid , which is a component of several biologically active peptides, including hormones like thyrotropin-releasing hormone (TRH) and luteinizing hormone-releasing hormone (LH-RH) . Its structural similarity to naturally occurring amino acids makes it a valuable tool for studying peptide interactions and functions.
Precursor to ACE Inhibitors
It serves as both a precursor to, and a metabolite of, the angiotensin-converting enzyme (ACE) inhibitor imidapril . Imidapril is used in the treatment of hypertension, and the study of this compound can provide insights into the development of new ACE inhibitors.
Synthetic Pharmaceutical Candidates
The incorporation of this compound into synthetic drug candidates has been reported in patents related to conditions such as pain, cancer, and hepatitis C . This highlights its potential as a versatile scaffold for drug development.
Green Chemistry Applications
In the context of green chemistry, derivatives of thiazolidinediones, which are structurally related to this compound, have been synthesized using environmentally friendly methods . These methods reduce the use of harmful solvents and catalysts, making the compound relevant for sustainable pharmaceutical manufacturing.
Lipoxygenase Inhibition Activity
Thiazolidinedione derivatives, related to this compound, have shown activity in inhibiting lipoxygenase enzymes . This is significant for the development of anti-inflammatory drugs, as lipoxygenase plays a role in inflammatory processes.
Antimicrobial Activity
Compounds structurally related to methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate have demonstrated antimicrobial activity against various Staphylococcus strains . This suggests potential applications in developing new antibiotics or antiseptics.
Photophysical Characterization
Research into the photophysical properties of related naphtho[2,3-d]thiazole-4,9-diones can provide insights into the design of fluorescent probes or materials based on this compound . Such materials could be used in imaging or sensing applications.
Structural Studies and Crystallography
The compound’s ability to form distinct conformers and helices supported by hydrogen bonds makes it an interesting subject for X-ray crystallography and structural analysis . Understanding its structure can aid in the design of molecules with desired physical and chemical properties.
properties
IUPAC Name |
methyl 4-[4-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-30-19(26)13-4-6-15(7-5-13)31(28,29)23-11-8-14(9-12-23)24-18(25)16-3-2-10-21-17(16)22-20(24)27/h2-7,10,14H,8-9,11-12H2,1H3,(H,21,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEABYHYVHWHVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate |
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